3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Description
Properties
IUPAC Name |
3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4/c13-9-3-1-2-8(6-9)12-16-15-11-5-4-10(14)7-17(11)12/h1-7H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHBFLDFLWWOQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzylamine with 2-cyanopyridine in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include heating and the use of solvents like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H9FN4
- Molecular Weight : 228.23 g/mol
- CAS Number : 1082346-14-2
The compound features a triazole ring fused with a pyridine moiety and a fluorophenyl substituent, contributing to its unique chemical properties and biological activities.
Anticancer Activity
Research indicates that derivatives of triazolo-pyridine compounds exhibit significant anticancer properties. Studies have shown that 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:
- Case Study : A study demonstrated that this compound selectively induced apoptosis in breast cancer cells via the mitochondrial pathway, showcasing its potential as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria has been noted.
- Case Study : In vitro studies revealed that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Preliminary research suggests that this compound may possess neuroprotective properties. It is hypothesized to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
- Case Study : Experimental models have shown that the compound can protect neuronal cells from oxidative damage induced by neurotoxic agents .
Research Findings
A comprehensive review of the literature reveals diverse applications for this compound:
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Alkyl-Substituted Derivatives
- This compound has been cataloged for life science research .
- 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine Molecular Formula: C₁₀H₁₀N₂OS₃ Molecular Weight: Not explicitly stated (CAS: 1258640-30-0) Key Differences: The isopropyl group introduces greater steric hindrance, which may affect binding to biological targets. The tetrahydro-pyridine ring (5H,6H,7H,8H) further modifies conformational flexibility .
Halogen-Substituted Derivatives
3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine
- The hydrochloride salt improves aqueous solubility .
Substitution at Position 6 of the Triazolopyridine Core
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride Molecular Formula: Not explicitly stated (CAS: 115274) Key Differences: Saturation of the pyridine ring reduces aromaticity, which could impact π-π stacking interactions. The hemihydrochloride form enhances stability and solubility .
Derivatives with Modified Heterocyclic Cores
- N-(3-Phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Structural and Functional Analysis
Molecular Properties and Reactivity
*Estimated based on C₁₂H₉FN₄.
Pharmacological and Industrial Relevance
- Fluorine substitution may enhance blood-brain barrier penetration .
- Industrial Use : Derivatives like 3-(trifluoromethyl)pyridazines are marketed for agrochemical use, highlighting the role of halogenation in stability .
Biological Activity
3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a compound of interest due to its potential biological activities. With the molecular formula C12H9FN4 and a molecular weight of 228.23 g/mol, this compound has been synthesized and evaluated for various pharmacological effects. This article reviews the existing literature on its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
- Chemical Name : this compound
- CAS Number : 1082346-14-2
- Molecular Formula : C12H9FN4
- Molecular Weight : 228.23 g/mol
Antimicrobial Activity
Research has indicated that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. For instance, a study highlighted that certain triazole derivatives showed high antimicrobial activity against gram-negative bacteria with minimum inhibitory concentrations (MICs) as low as 12.5 µg/ml and minimum bactericidal concentrations (MBCs) of 25.0 µg/ml . Although specific data on this compound is limited, its structural similarities suggest potential efficacy in this area.
Anticancer Activity
The compound's structural features position it as a candidate for anticancer activity. A related study on triazolo-pyridine derivatives demonstrated their ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells . This mechanism is critical as it disrupts cancer cell proliferation.
Case Studies
- Synthesis and Evaluation : In a study focused on synthesizing novel triazolo-pyridine compounds, researchers reported varying degrees of biological activity among synthesized derivatives. The evaluation included assessing cytotoxicity against various cancer cell lines . Although specific results for this compound were not detailed, the findings support the hypothesis that similar compounds can exhibit significant anticancer properties.
- Microbiological Screening : Another investigation into related triazole compounds found that several exhibited promising antifungal and antibacterial activities . The screening process involved testing against a range of pathogens to determine efficacy.
Data Table: Summary of Biological Activities
| Activity Type | Compound/Derivative | MIC/MBC Values | Notes |
|---|---|---|---|
| Antimicrobial | Various triazole derivatives | MIC: 12.5 µg/ml | Effective against gram-negative bacteria |
| Anticancer | Triazolo-pyridine derivatives | Not specified | Induces apoptosis in cancer cells |
| Cytotoxicity | Related triazolo compounds | Varies by compound | Demonstrated cell cycle arrest |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclocondensation of fluorophenyl precursors with pyridine derivatives. Key steps include:
- Precursor functionalization : Introduce the 3-fluorophenyl group via Suzuki coupling or nucleophilic substitution .
- Triazole ring formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization under inert atmospheres .
- Optimization : Adjust temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) to improve yield (>70%) and purity (>95%) .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substituent positions and aromaticity .
- HPLC-MS for purity assessment (>98%) and molecular ion verification .
- X-ray crystallography (if crystalline) to resolve stereochemistry and intermolecular interactions .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow SDS guidelines for triazolo derivatives:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
- Conduct reactions in fume hoods due to potential release of volatile byproducts (e.g., HF in fluorinated systems) .
- Store in airtight containers at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
- Verify compound purity via DSC (differential scanning calorimetry) to rule out polymorphic interference .
- Compare structural analogs (e.g., 3-(4-fluorophenyl) derivatives) to assess substituent effects on activity .
Q. What computational strategies are effective for predicting target interactions of this compound?
- Methodological Answer :
- Molecular docking (AutoDock Vina) to screen against kinase or GPCR targets, using fluorophenyl moiety as a key pharmacophore .
- MD simulations (GROMACS) to evaluate binding stability (>50 ns trajectories) and hydrogen-bonding patterns with active sites .
- QSAR modeling to correlate electronic parameters (e.g., Hammett σ values of fluorophenyl groups) with inhibitory potency .
Q. How can crystallographic studies improve the understanding of this compound’s reactivity?
- Methodological Answer :
- Grow single crystals via slow evaporation in ethanol/water mixtures (7:3 v/v) .
- Analyze packing motifs (Mercury Software) to identify halogen-bonding interactions involving the fluorine atom .
- Compare salt forms (e.g., hydrochloride) to enhance solubility for in vivo assays .
Q. What strategies optimize in vivo pharmacokinetic profiling for this compound?
- Methodological Answer :
- Stability assays : Measure metabolic half-life in liver microsomes (human/rat) with LC-MS/MS detection .
- Solubility enhancement : Use co-solvents (PEG-400) or nanoformulation (liposomes) for bioavailability studies .
- Toxicology screening : Perform Ames tests and zebrafish embryo assays to assess genotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
